Cas no 21987-62-2 ([1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-)
21987-62-2 structure
Product Name:[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-
CAS No:21987-62-2
MF:C12H6Br4O2
MW:501.790840625763
CID:258165
PubChem ID:30891
Update Time:2025-04-19
[1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo- Chemical and Physical Properties
Names and Identifiers
-
- [1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-
- 2,4-dibromo-6-(3,5-dibromo-2-hydroxyphenyl)phenol
- 2,2'-Biphenyldiol,3,3',5,5'-tetrabromo- (8CI)
- 2,2'-Dihydroxy-3,3',5,5'-tetrabromobiphenyl
- 3,3',5,5'-Tetrabromo-1,1'-biphenyl-2,2'-diol
- 3,3',5,5'-Tetrabromo-2,2'-dihydroxybiphenyl
- 3,5,3',5'-Tetrabromo-2,2'-dihydroxybiphenyl
- Bromophene
- Dephosphatebromofenofos
- MC 21A
- o,o'-Biphenol, 4,4',6,6'-tetrabromo- (6CI,7CI)
- CHEMBL32991
- CCG-262330
- 3BG8N9724B
- AKOS004905728
- NS00084452
- 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol
- UNII-3BG8N9724B
- BDBM50459890
- o,o'-Biphenol, 4,4',6,6'-tetrabromo-
- (1,1'-Biphenyl)-2,2'-diol, 3,3',5,5'-tetrabromo-
- 21987-62-2
- BRN 2385164
- OH-BB-80
- 2,2'-BIPHENYLDIOL, 3,3',5,5'-TETRABROMO-
- [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5'-tetrabromo-
- BROMOFENOFOS DEPHOSPHATE
- Q15426194
- 2, 4-dibromo-6-(3, 5-dibromo-2-hydroxyphenyl)phenol
- Dephosphate bromofenofos
- SCHEMBL2783711
- 2,4-dibromo-6-(3,5-dibromo-2-hydroxy-phenyl)phenol
- DTXSID30176404
- CHEBI:70620
- 3,3',5,5'-Tetrabromo-2.2'-dihydroxybiphenyl
- MC21-A
- 3-06-00-05378 (Beilstein Handbook Reference)
-
- Inchi: 1S/C12H6Br4O2/c13-5-1-7(11(17)9(15)3-5)8-2-6(14)4-10(16)12(8)18/h1-4,17-18H
- InChI Key: TXODBIOSWNNKJM-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1O)C1C=C(C=C(C=1O)Br)Br)Br
Computed Properties
- Exact Mass: 497.70998
- Monoisotopic Mass: 497.71013g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.6
- Topological Polar Surface Area: 40.5Ų
Experimental Properties
- Density: 2.2516 (rough estimate)
- Melting Point: 206°C
- Boiling Point: 147°C (rough estimate)
- Refractive Index: 1.5000 (estimate)
- PSA: 40.46
21987-62-2 ([1,1'-Biphenyl]-2,2'-diol,3,3',5,5'-tetrabromo-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
CN Supplier
Bulk